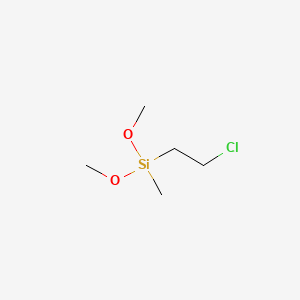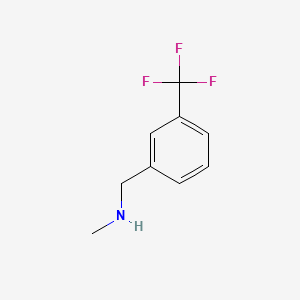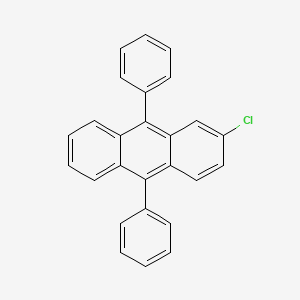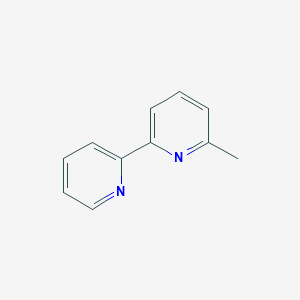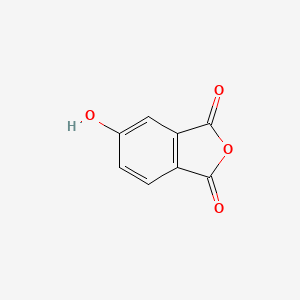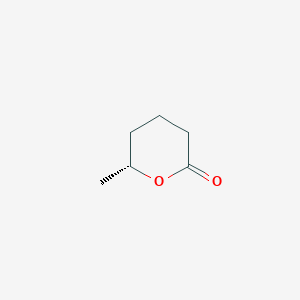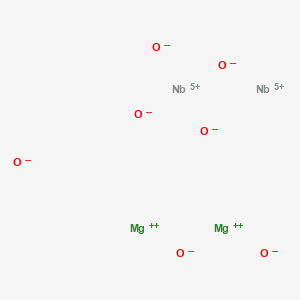
Magnesium niobate
Overview
Description
Magnesium niobate is a complex perovskite oxide material . It is composed of magnesium (Mg), and niobium (Nb) elements and is typically represented by the chemical formula MgNb2O6 . It has been used to make piezoelectric microcantilever sensors .
Synthesis Analysis
Magnesium based niobium oxides (Mg–Nb–O) were prepared by solid-state reactions . Stoichiometric mixtures of the precursor materials MgO, Nb2O5 and/ or metallic Nb were annealed for the syntheses which revealed the effect of temperature on phase formation, reaction kinetics and heat of reaction .Molecular Structure Analysis
The formation of MgNb2O6 phase of powder samples is determined from the XRD . Average lattice constants of MgNb2O6 ceramic sample are measured from XRD data .Chemical Reactions Analysis
The formation of MgNb2O6, Mg4Nb2O9, and Mg3Nb6O11 compounds towards pure phases rather complicated due to multistep reactions . The heat of formation of the solid-state reaction obtained to be minimum (93 kJ/mol) for MgNb2O6 synthesis and corresponding heat of formation were estimated to be 140 and 190 kJ/mol for Mg4Nb2O9 and Mg3Nb6O11 compounds respectively .Physical And Chemical Properties Analysis
Magnesium niobate is insoluble in water . The photoluminescence spectra show a broad blue emission band centered at 426 nm and the band gap energy is 2.19 eV as measured by UV–Vis spectroscopy using Tauc equation .Scientific Research Applications
Electronic Device Manufacturing
Magnesium niobate is prominently used in the manufacturing of electronic devices like multilayer capacitors and actuators. Its high dielectric constant and superior electrostrictive properties make it an ideal material for these applications. The isoelectric point of lead magnesium niobate (PMN), a variant of magnesium niobate, has been studied in water, showing that the isoelectric point (IEP) of aqueous PMN suspensions depends on solids loading, with IEP between pH 9 and 10 at particle concentrations of 10 to 20 vol% (Deliormanlı, Çeli̇k, & Polat, 2007). Additionally, the solubility of PMN powders in water as a function of solids concentration has been investigated, highlighting the significant cation leaching from the PMN surface depending on the pH value of the suspension (Şakar-Deliormanlı, Çeli̇k, & Polat, 2009).
Nonlinear Optical Applications
Lithium niobate doped with magnesium shows promise in nonlinear optical applications. Magnesium doping improves resistance against optical damage, making it suitable for high-intensity applications in optics. Zirconium-doped lithium niobate, a related material, offers higher resistance against optical damage and a lower doping threshold, suggesting its effectiveness in nonlinear optical applications (Kong et al., 2007).
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of magnesium niobate powders. Studies focus on the effects of calcination temperature, dwell time, and heating/cooling rates on the phase formation, morphology, and chemical composition of the powders. These investigations are crucial for optimizing the production of magnesium niobate for various applications (Ananta, 2004).
Microwave Applications
Magnesium niobate synthesized by sol-gel methods shows potential in microwave applications as a low-temperature co-fired ceramic (LTCC). Nanosized and highly reactive magnesium niobate powders are synthesized for use in these applications, demonstrating the versatility of this material in advanced technological contexts (Zhu et al., 2011).
Mechanochemical Synthesis
The mechanochemical fabrication technique has been used to prepare lead magnesium niobate (PMN) of high sintered density. This innovative technique bypasses the need for phase-forming calcination steps, typically required in traditional methods, and produces nanosized PMN particles ideal for dielectric applications (Wang, Jun-min, Dongmei, & Weibeng, 2004).
Future Directions
Lead magnesium niobate (PMN) has emerged as a promising ferroelectric material due to its exceptional dielectric, electromechanical, and non-linear properties . Although challenges remain in terms of lead toxicity, synthesis, and processing, ongoing research efforts continue to push the boundaries of PMN-based materials and devices .
properties
IUPAC Name |
dimagnesium;niobium(5+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Mg.2Nb.7O/q2*+2;2*+5;7*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMQWEHVVUJOBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Nb+5].[Nb+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mg2Nb2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimagnesium;niobium(5+);oxygen(2-) | |
CAS RN |
12163-26-7 | |
| Record name | Magnesium niobium oxide (MgNb2O6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012163267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium diniobate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

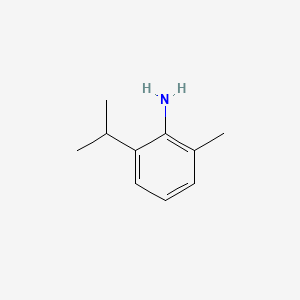
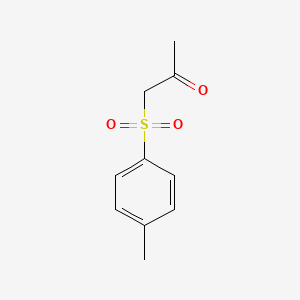
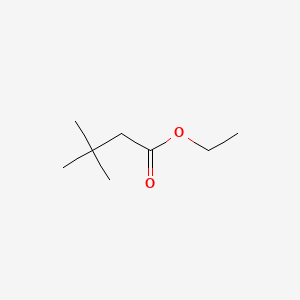
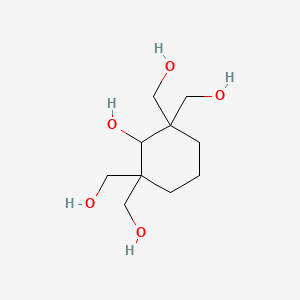
![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B1582000.png)
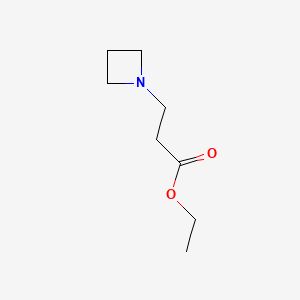
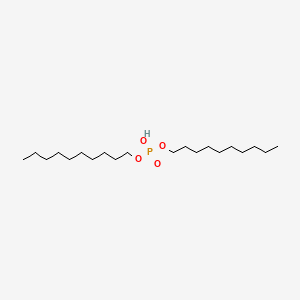
![Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate](/img/no-structure.png)
